molecular formula C17H15NO2S B1619793 Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate CAS No. 350997-18-1

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate

Cat. No. B1619793
M. Wt: 297.4 g/mol
InChI Key: KYUYHVLGODSIJU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C17H15NO2S . It is a solid substance .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is 1S/C17H15NO2S/c1-2-20-17(19)15-14(10-21-16(15)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2,18H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is a solid substance . It has a molecular weight of 297.38 and 298.39 . . It is recommended to be stored at room temperature or at 28 C .

Scientific Research Applications

Dyeing Properties and Application

Research has explored the synthesis of derivatives from Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate and their application as disperse dyes on polyester fibers. For instance, derivatives were synthesized through the diazotization of ethyl 2-amino-4,9-dioxonaphtho[2,3-b]thiophene-3-carboxylate and coupled with selected N,N-dialkylanilines. These dyes demonstrated promising dyeing properties on polyester fibers, indicating the compound's utility in textile coloration processes (D. W. Rangnekar et al., 1999).

Anticancer Activity

Another application of derivatives of Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is in the synthesis of novel heterocycles for anticancer activity. A study utilized Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block to synthesize new heterocycles. These compounds were evaluated for their anticancer activity against the colon HCT-116 human cancer cell line, with some demonstrating potent activity (M. Abdel-Motaal et al., 2020).

Antimycobacterial Agents

A study detailed the synthesis of 2-amino-5-arylthieno[2,3-b]thiophenes, starting from reactions involving ethyl cyanoacetate/malononitrile and sulfur. These compounds, including Ethyl 2-amino-5-(1-naphthyl)thieno[2,3-b]thiophene-3-carboxylate, were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv and multi-drug resistant M. tuberculosis. The study identified compounds with significant antimycobacterial activity, suggesting potential therapeutic applications (K. Balamurugan et al., 2009).

properties

IUPAC Name

ethyl 2-amino-4-naphthalen-1-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-2-20-17(19)15-14(10-21-16(15)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUYHVLGODSIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351764
Record name ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate

CAS RN

350997-18-1
Record name ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate

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